molecular formula C17H17N5O B2892099 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 454177-86-7

4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2892099
CAS No.: 454177-86-7
M. Wt: 307.357
InChI Key: LWGXCHPVCBAJBJ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound featuring a fused triazinobenzimidazole core substituted with a 4-ethoxyphenyl group. This structure combines the benzimidazole moiety, known for its pharmacological versatility, with a 1,3,5-triazine ring, which enhances electronic and steric interactions.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-23-12-9-7-11(8-10-12)15-20-16(18)21-17-19-13-5-3-4-6-14(13)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXCHPVCBAJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps, starting with the reaction of 4-ethoxyaniline with a suitable triazine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzimidazole and ethoxyphenyl groups makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of conditions such as inflammation, pain, and infections.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it valuable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The triazinobenzimidazole scaffold is highly modifiable, with substituents on the aryl group significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Key Properties Reference
4-(4-Hydroxyphenyl)-3,4-dihydro analog (3c) -OH (para) Exhibited 56% efficacy against Trichinella spiralis at 50 µg/mL; hydroxyl group enhances polarity but may reduce metabolic stability due to glucuronidation susceptibility.
4-(3-Methoxyphenyl)-3,4-dihydro analog (3d) -OCH₃ (meta) Moderate antinematodal activity; methoxy group increases lipophilicity compared to -OH while maintaining electron-donating effects.
4-(3-Fluorophenyl)-3,4-dihydro analog (3e) -F (meta) Lower activity (75% yield, no significant efficacy reported); electron-withdrawing fluorine may disrupt binding interactions.
4-(4-Chloro-2-fluorophenyl) analog -Cl (para), -F (ortho) Discontinued product; halogenated substituents enhance steric bulk and electronic effects, potentially improving target affinity but increasing toxicity risks.
4-(5-Methyl-2-thienyl) analog Thienyl group Heteroaryl substitution introduces planar geometry and π-π stacking potential; marketed for medicinal use but activity data unspecified.
4-(4-Ethoxyphenyl) target compound -OCH₂CH₃ (para) Predicted balanced lipophilicity (logP ~2.5–3.0) and metabolic stability due to ethoxy’s resistance to oxidation compared to -OCH₃. Synthon for antitumor or antiparasitic agents based on scaffold activity.

Key Observations :

  • Electron-donating groups (e.g., -OH, -OCH₃, -OCH₂CH₃) at the para position enhance antinematodal activity, likely through hydrogen bonding or charge transfer interactions .
  • Halogenated analogs (e.g., -Cl, -F) show reduced efficacy, possibly due to steric hindrance or unfavorable electronic effects .
  • Heteroaryl substituents (e.g., thienyl) expand structural diversity but require further pharmacological validation .
Tautomerism and Structural Dynamics

The dihydrotriazinobenzimidazole core exhibits annular prototropic tautomerism, existing in 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms (Scheme 4, ). The 4-ethoxyphenyl group may stabilize the 1,4-dihydro tautomer (B) via resonance effects, influencing reactivity and binding to biological targets like dihydrofolate reductase (DHFR) .

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